molecular formula C7H7I2N B13979889 2,6-Diiodo-3,5-dimethylpyridine

2,6-Diiodo-3,5-dimethylpyridine

Cat. No.: B13979889
M. Wt: 358.95 g/mol
InChI Key: NTDFKVRWRLAJKT-UHFFFAOYSA-N
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Description

2,6-Diiodo-3,5-dimethylpyridine is a halogenated pyridine derivative with the molecular formula C7H7I2N. This compound is characterized by the presence of two iodine atoms at the 2 and 6 positions and two methyl groups at the 3 and 5 positions on the pyridine ring. It is a valuable compound in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diiodo-3,5-dimethylpyridine typically involves the halogenation of 3,5-dimethylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under reflux conditions .

Industrial Production Methods

The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Diiodo-3,5-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 2,6-diamino-3,5-dimethylpyridine derivative .

Scientific Research Applications

2,6-Diiodo-3,5-dimethylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with various therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-diiodo-3,5-dimethylpyridine in biological systems is not well-documented. its derivatives may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions. These interactions can modulate biological pathways and lead to various effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromo-3,5-dimethylpyridine: Similar structure but with bromine atoms instead of iodine.

    2,6-Dichloro-3,5-dimethylpyridine: Contains chlorine atoms instead of iodine.

    2,6-Difluoro-3,5-dimethylpyridine: Contains fluorine atoms instead of iodine.

Uniqueness

2,6-Diiodo-3,5-dimethylpyridine is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This can lead to different reactivity and interactions compared to its bromo, chloro, and fluoro counterparts .

Properties

Molecular Formula

C7H7I2N

Molecular Weight

358.95 g/mol

IUPAC Name

2,6-diiodo-3,5-dimethylpyridine

InChI

InChI=1S/C7H7I2N/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3

InChI Key

NTDFKVRWRLAJKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1I)I)C

Origin of Product

United States

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